Ethyl 4,4-difluoroacetoacetate
Overview
Description
Ethyl 4,4-difluoroacetoacetate is a chemical compound with the molecular formula C6H8F2O3 . It is also known by other names such as 4,4-Difluoroacetoacetic Acid Ethyl Ester, Ethyl 4,4-Difluoro-3-oxobutyrate, and 4,4-Difluoro-3-oxobutyric Acid Ethyl Ester . It is used as an intermediate in the synthesis of pharmaceuticals such as potassium channel activators and β-alanine derived GABA-T antagonists .
Synthesis Analysis
Ethyl 4,4-difluoroacetoacetate can be synthesized from ethyl acetate and 4,4-difluoroacetoacetate (in a mole ratio of 3:1) with sodium ethylate. The reaction is carried out at 50°C for 4 hours .
Molecular Structure Analysis
The molecular structure of Ethyl 4,4-difluoroacetoacetate consists of 6 carbon atoms, 8 hydrogen atoms, 2 fluorine atoms, and 3 oxygen atoms .
Physical And Chemical Properties Analysis
Ethyl 4,4-difluoroacetoacetate is a liquid at 20°C . Its refractive index is 1.40 .
Scientific Research Applications
1. Toxicokinetics and Metabolism Analysis
Studies have explored the toxicokinetic properties of similar ethyl compounds and their metabolites, offering insights into how such substances are absorbed, metabolized, and excreted by the human body. For instance, Nihlen, Löf, and Johanson (1998) investigated the uptake, disposition, and respiratory exhalation of ethyl tert-butyl ether (ETBE), a compound structurally related to Ethyl 4,4-difluoroacetoacetate, during controlled exposure in male volunteers. They observed that the kinetic profile of ETBE could be described by distinct phases in blood and urine, suggesting a complex metabolic pathway (Nihlen, Löf, & Johanson, 1998).
2. Application in Plant Growth Regulation
Ethyl compounds like 1-Methylcyclopropene (1-MCP), which can inhibit ethylene action in plants, have been extensively researched for their ability to prevent ethylene effects in fruits, vegetables, and floricultural crops. Studies by Blankenship and Dole (2003) highlight that 1-MCP can help scientists make significant advances in understanding the role of ethylene in plants, indicating a potential area where Ethyl 4,4-difluoroacetoacetate might find application (Blankenship & Dole, 2003).
3. Utility in Analytical Chemistry
Research has demonstrated the utility of certain ethyl compounds in analytical chemistry. For instance, studies on ethyl glucuronide, a direct metabolite of ethanol, have revealed its potential as a stable marker in hair for detecting and quantifying alcohol consumption over long periods (Crunelle et al., 2014). This highlights the potential role of Ethyl 4,4-difluoroacetoacetate in similar analytical applications.
Safety And Hazards
properties
IUPAC Name |
ethyl 4,4-difluoro-3-oxobutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F2O3/c1-2-11-5(10)3-4(9)6(7)8/h6H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBDPWKVOPADMJC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2059851 | |
Record name | Ethyl 4,4-difluoroacetoacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2059851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4,4-difluoroacetoacetate | |
CAS RN |
352-24-9 | |
Record name | Butanoic acid, 4,4-difluoro-3-oxo-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=352-24-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Butanoic acid, 4,4-difluoro-3-oxo-, ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000352249 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Butanoic acid, 4,4-difluoro-3-oxo-, ethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethyl 4,4-difluoroacetoacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2059851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 4,4-difluoro-3-oxobutyrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.927 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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